1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a propenone moiety The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone moiety to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Industry: It is used in the development of new materials, such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of 1,2,4-oxadiazole have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the 1,2,4-oxadiazole ring, piperidine ring, and propenone moiety
Properties
IUPAC Name |
1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)14-7-5-4-6-9(14)11-12-8(2)13-16-11/h3,9H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKTIKIMSVDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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